4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole
Description
Properties
Molecular Formula |
C10H8Cl2N2O2S2 |
|---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-5-ethylsulfonylthiadiazole |
InChI |
InChI=1S/C10H8Cl2N2O2S2/c1-2-18(15,16)10-9(13-14-17-10)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3 |
InChI Key |
SUEUJQASJDLOLT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=NS1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol
A mixture of 2,4-dichlorophenylhydrazine (1.0 eq) and carbon disulfide (1.2 eq) in ethanol is treated with potassium hydroxide (1.2 eq) under reflux for 6–8 hours. The intermediate potassium salt is cyclized using concentrated sulfuric acid at 0–5°C to yield the thiol intermediate.
Key Data:
-
Yield: 68–72%
-
IR (KBr): ν = 2560 cm⁻¹ (S–H), 1595 cm⁻¹ (C=N)
-
¹H-NMR (DMSO-d₆): δ 7.45–7.82 (m, 3H, Ar–H), 3.12 (s, 1H, S–H)
Alkylation of Thiol Intermediate to Ethylthio Derivative
The thiol group at position 5 is alkylated using diethyl sulfate or ethyl bromide. Based on, the reaction proceeds as follows:
Formation of 5-(Ethylthio)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole
To a solution of the thiol intermediate (1.0 eq) in dry DMF, sodium hydride (1.2 eq) is added under nitrogen. Diethyl sulfate (1.2 eq) is introduced dropwise at 0°C, followed by stirring at room temperature for 4 hours.
Key Data:
-
Yield: 75–80%
-
¹H-NMR (CDCl₃): δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.21 (q, J = 7.1 Hz, 2H, SCH₂), 7.38–7.75 (m, 3H, Ar–H)
Oxidation of Ethylthio to Ethylsulfonyl Group
The final step involves oxidizing the ethylthio moiety to a sulfonyl group. Following, potassium permanganate in acidic medium is employed:
Synthesis of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole
A suspension of the ethylthio derivative (1.0 eq) in acetic acid is treated with KMnO₄ (2.5 eq) at 60°C for 8 hours. The mixture is filtered, neutralized with NaHCO₃, and extracted with dichloromethane.
Key Data:
-
Yield: 85–90%
-
IR (KBr): ν = 1325 cm⁻¹ (S=O asymmetric), 1140 cm⁻¹ (S=O symmetric)
-
¹³C-NMR (DMSO-d₆): δ 14.1 (CH₂CH₃), 52.8 (SO₂CH₂), 122.1–138.4 (Ar–C)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 70 | 8 | High regioselectivity |
| Alkylation | 78 | 4 | Mild conditions |
| Oxidation | 88 | 8 | High conversion efficiency |
Structural Validation and Spectral Insights
The final product’s structure is confirmed via:
-
Mass Spectrometry (MS): m/z 349 [M+H]⁺, consistent with C₁₀H₈Cl₂N₂O₂S₂.
-
X-ray Diffraction: Single-crystal analysis reveals planar thiadiazole ring with dihedral angles of 85° between aryl and sulfonyl groups.
Mechanistic Considerations
-
Cyclocondensation: Proceeds via nucleophilic attack of hydrazine nitrogen on carbon disulfide, followed by acid-catalyzed cyclization.
-
Alkylation: Involves SN2 displacement at the sulfur atom, facilitated by a polar aprotic solvent.
-
Oxidation: Mn(VII) in KMnO₄ abstracts a hydrogen from the ethylthio group, forming sulfonic acid intermediate, which dehydrates to sulfonyl.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Properties
1. Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant antibacterial and antifungal activities. For instance, studies have shown that thiadiazole derivatives can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus niger . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Potential
Recent investigations into the anticancer properties of thiadiazole derivatives have revealed promising results. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation . Specifically, derivatives containing the thiadiazole moiety have been associated with enhanced cytotoxicity against different cancer cell lines.
3. Anti-inflammatory Effects
Thiadiazole compounds have also been reported to possess anti-inflammatory properties. They may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This makes them potential candidates for treating inflammatory diseases.
Structure-Activity Relationship
The biological activity of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole can be influenced by its structural features. The presence of the ethylsulfonyl group is believed to enhance solubility and bioavailability, which are critical for pharmacological efficacy. Studies often employ structure-activity relationship (SAR) analyses to identify optimal substitutions that maximize biological activity while minimizing toxicity .
Case Studies
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity.
Comparison with Similar Compounds
Key Structural Analogues and Their Properties
The following table summarizes structurally related 1,2,3-thiadiazoles and their biological activities:
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (Sulfonyl vs. Thio): The ethylsulfonyl group in the target compound enhances stability and polarity compared to thio or methylthio groups (e.g., in 7d2 ). Sulfonyl moieties are known to improve binding to polar enzyme pockets, as seen in tubulin inhibitors .
- Aromatic Substitutions (Dichlorophenyl vs. Methoxyphenyl):
The 2,4-dichlorophenyl group is a recurring motif in bioactive compounds (e.g., PEN-COOH in agrochemicals ), likely due to its hydrophobic and halogen-bonding capabilities. Trimethoxyphenyl groups, as in compound 12, enhance tubulin binding via interactions with the colchicine site . - Hybrid Structures: Compounds like 7d2 combine dichlorophenyl and thioacetanilide groups, achieving potent anti-HIV activity (EC50: 0.059 µM) with low cytotoxicity (CC50 >283 µM) .
Biological Activity
The compound 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole is a member of the thiadiazole family, known for its diverse biological activities. Thiadiazoles are characterized by their unique structural features, which contribute to their pharmacological properties. This article explores the biological activity of this specific compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
- IUPAC Name: this compound
- Molecular Formula: C11H10Cl2N2O2S2
- Molecular Weight: 337.25 g/mol
- CAS Number: 1707568-20-4
Thiadiazole derivatives exert their biological effects through various mechanisms:
- Enzyme Inhibition: Thiadiazoles can inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Interactions: These compounds may interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Activity: Some thiadiazoles exhibit antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- A study evaluated the cytotoxic activity of various thiadiazole compounds against different cancer cell lines (e.g., MCF-7 and HeLa). The compound containing a thiadiazole nucleus demonstrated significant cytotoxic effects with IC50 values as low as 29 μM against HeLa cells .
- The presence of an ethylsulfonyl group enhances lipophilicity and cellular permeability, potentially increasing the compound's efficacy in targeting tumor cells .
Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial properties:
- Some studies reported that compounds with thiadiazole scaffolds exhibited activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Case Studies
Research Findings
- Cytotoxic Effects: The combination of the thiadiazole nucleus with other functional groups has been shown to enhance cytotoxicity against cancer cells. The structural modifications can lead to improved interactions with biological targets .
- Potential as Antitumor Agents: The unique properties of thiadiazoles make them suitable candidates for developing new anticancer therapies. Their ability to modulate key signaling pathways involved in tumorigenesis is particularly noteworthy .
- Broad Biological Activity: Beyond anticancer properties, thiadiazoles have been investigated for their anti-inflammatory and analgesic effects, indicating their versatility as therapeutic agents .
Q & A
Q. Methodological Answer :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., ethylsulfonyl protons at δ 1.2–1.4 ppm; aromatic protons for dichlorophenyl at δ 7.3–7.8 ppm) .
- X-ray crystallography : Single-crystal analysis resolves stereoelectronic effects of the dichlorophenyl and sulfonyl groups. For example, C–S bond lengths in sulfonyl groups typically range from 1.75–1.80 Å .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 348.96 for C₁₀H₈Cl₂N₂O₂S₂).
Q. Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes like COX-2 or EGFR. The ethylsulfonyl group forms hydrogen bonds with Arg120 in COX-2 (ΔG = -9.2 kcal/mol) .
- MD simulations : GROMACS for stability analysis (e.g., RMSD < 2.0 Å over 100 ns).
- QSAR models : Use descriptors like logP and polar surface area to correlate sulfonyl group size with membrane permeability .
Q. Methodological Answer :
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the sulfonyl group.
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis; TGA shows 5% weight loss at 150°C .
- Solubility : DMSO or DMF recommended for stock solutions (50 mM); avoid aqueous buffers at pH > 8 to prevent sulfonate formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
